

In-Depth Technical Guide: Physicochemical Properties of Fmoc-Asp-OtBu Derivatives

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Compound of Interest

Compound Name: Fmoc-Asp-OtBu

Cat. No.: B557527

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This guide provides essential physicochemical data for Fluorenylmethyloxycarbonyl-aspartic acid-tert-butyl ester derivatives, crucial reagents for researchers and professionals in peptide synthesis and drug development. The precise identification and characterization of these compounds are fundamental for reproducible experimental outcomes and the successful synthesis of target peptides.

Physicochemical Data

The nomenclature "**Fmoc-Asp-OtBu**" can be ambiguous and may refer to two distinct isomers depending on the position of the tert-butyl ester protecting group. The most common derivative used in solid-phase peptide synthesis is Fmoc-L-aspartic acid 4-tert-butyl ester, where the side-chain carboxyl group is protected. The alternative, where the alpha-carboxyl group is esterified, is less frequently used in this context. Below is a summary of the key quantitative data for both isomers.

Property	Fmoc-L-Asp(OtBu)-OH	Fmoc-L-Asp-OtBu
Synonym	N- α -Fmoc-L-aspartic acid β -t-butyl ester	N- α -Fmoc-L-aspartic acid α -t-butyl ester
CAS Number	71989-14-5[1][2][3][4]	129460-09-9[5]
Molecular Formula	C ₂₃ H ₂₅ NO ₆ [1][2][4]	C ₂₃ H ₂₅ NO ₆
Molecular Weight	411.45 g/mol [1][4][6]	411.45 g/mol

Experimental Protocols

The characterization of these compounds typically involves standard analytical techniques to confirm identity and purity.

1. High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the compound.
- Methodology: A reversed-phase C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid. Detection is performed using a UV detector at a wavelength of 254 nm or 280 nm to monitor the Fmoc group.

2. Mass Spectrometry (MS):

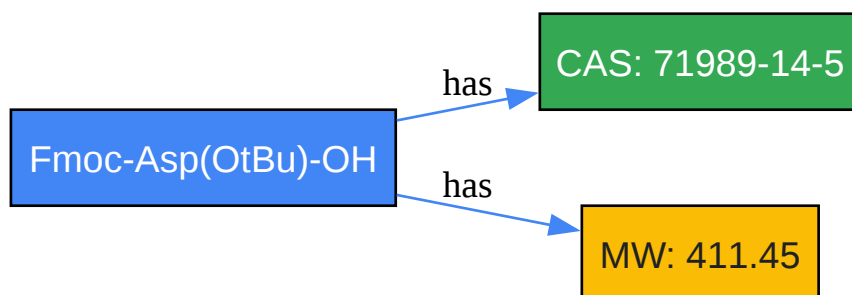
- Purpose: To confirm the molecular weight of the compound.
- Methodology: Electrospray ionization (ESI) is a common method. The sample is dissolved in a suitable solvent like acetonitrile or methanol and infused into the mass spectrometer. The resulting spectrum should show a peak corresponding to the $[M+H]^+$ or $[M+Na]^+$ adduct of the compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To elucidate the chemical structure and confirm the position of the protecting groups.
- Methodology: 1H and ^{13}C NMR spectra are acquired in a deuterated solvent such as $CDCl_3$ or $DMSO-d_6$. The chemical shifts and coupling constants of the protons and carbons will confirm the structure of the specific isomer.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name and the specific chemical identifiers for the more prevalent isomer used in peptide synthesis.



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Caption: Relationship between Fmoc-Asp(OtBu)-OH and its identifiers.

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